molecular formula C22H16FN3O B287113 N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

Katalognummer B287113
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: PBGZYKBLWNVLAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, commonly known as FLAP inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FLAP inhibitors are a class of anti-inflammatory drugs that target 5-lipoxygenase-activating protein (FLAP) and can be used to treat various inflammatory diseases.

Wirkmechanismus

N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide works by inhibiting the activity of 5-lipoxygenase-activating protein (N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide), which is an essential protein in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators that play a crucial role in the pathogenesis of various inflammatory diseases. By inhibiting N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide can reduce the production of leukotrienes and alleviate inflammation.
Biochemical and Physiological Effects
N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to have potent anti-inflammatory effects in various animal models of inflammatory diseases. It can reduce the production of leukotrienes and other inflammatory mediators, such as prostaglandins and cytokines. It can also reduce the infiltration of inflammatory cells, such as neutrophils and macrophages, into the inflamed tissues.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide in lab experiments is its potent anti-inflammatory effects. It can be used to study the pathogenesis of various inflammatory diseases and to develop new anti-inflammatory drugs. However, one of the limitations of using N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is its potential toxicity. It can cause liver toxicity and other adverse effects at high doses.

Zukünftige Richtungen

There are several future directions for the research on N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide. One of the directions is to develop more potent and selective N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide inhibitors with fewer side effects. Another direction is to study the mechanism of action of N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide inhibitors in more detail, including their effects on other inflammatory mediators and their interactions with other signaling pathways. Additionally, the potential therapeutic applications of N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide inhibitors in other diseases, such as cancer and neurodegenerative diseases, can be explored.

Synthesemethoden

The synthesis of N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide involves the reaction of 3-fluorobenzaldehyde, diphenylacetonitrile, and hydrazine hydrate in the presence of a base. The reaction proceeds through a condensation reaction, followed by cyclization to form the pyrazole ring. The resulting product is then purified through recrystallization to obtain pure N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including asthma, arthritis, and inflammatory bowel disease. It has been shown to be a potent inhibitor of 5-lipoxygenase-activating protein (N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide), which is a key enzyme in the production of leukotrienes, a group of inflammatory mediators. By inhibiting N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide can reduce inflammation and alleviate the symptoms of various inflammatory diseases.

Eigenschaften

Produktname

N-(3-fluorophenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

Molekularformel

C22H16FN3O

Molekulargewicht

357.4 g/mol

IUPAC-Name

N-(3-fluorophenyl)-1,5-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C22H16FN3O/c23-17-10-7-11-18(14-17)25-22(27)20-15-24-26(19-12-5-2-6-13-19)21(20)16-8-3-1-4-9-16/h1-15H,(H,25,27)

InChI-Schlüssel

PBGZYKBLWNVLAY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.